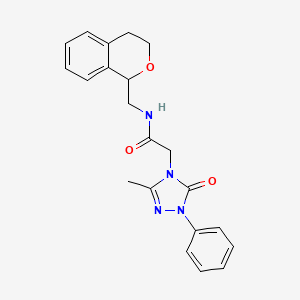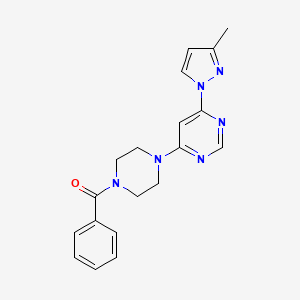
N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-2-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-1,2,4-triazol-4-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The chemical compound N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-2-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-1,2,4-triazol-4-yl)acetamide is a derivative in the field of organic chemistry, primarily studied for its potential applications and properties. While specific research on this compound is limited, its structure is related to various synthesized heterocyclic compounds that have been explored for their chemical and physical properties.
Synthesis Analysis
The synthesis of related heterocyclic acetamide derivatives involves stepwise reactions starting from basic heterocyclic compounds. Typically, these reactions include acylation, cyclization, and substitutions, aiming to introduce different functional groups into the parent structure. The exact synthesis method for N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-2-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-1,2,4-triazol-4-yl)acetamide may involve similar steps tailored to its unique structure (Wang et al., 2010).
Molecular Structure Analysis
The molecular structure of such compounds is typically confirmed using spectroscopic methods like NMR, IR, and mass spectrometry. These techniques help in determining the arrangement of different atoms within the molecule and verifying the successful synthesis of the target compound. The analysis provides insights into the electronic and spatial configuration, which are crucial for understanding the chemical behavior of the compound.
Chemical Reactions and Properties
Heterocyclic acetamides, including compounds similar to N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-2-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-1,2,4-triazol-4-yl)acetamide, participate in various chemical reactions, such as nucleophilic substitution or condensation. These reactions often depend on the nature of substituents and the overall molecular structure, influencing the compound's reactivity and stability (Panchal & Patel, 2011).
Physical Properties Analysis
The physical properties, such as melting point, solubility, and crystalline structure, are determined through experimental procedures. These properties are essential for identifying the compound and understanding its behavior under different physical conditions. They also play a significant role in the compound's applicability in various fields, such as material science or pharmaceuticals.
Chemical Properties Analysis
The chemical properties include acidity, basicity, reactivity with other chemical species, and stability under different conditions. These properties are influenced by the molecular structure and functional groups present in the compound. Understanding these properties is crucial for predicting the compound’s behavior in chemical reactions and its potential applications in various industries.
References:
Aplicaciones Científicas De Investigación
Synthesis and Characterization
Research on compounds with similar structures involves their synthesis and detailed characterization. For instance, Panchal and Patel (2011) discussed the synthesis of N-(4H-1,2,4-Triazol-4-yl)acetamide derivatives through reactions of 4-amino-4H-1,2,4-triazole with acetyl chloride, followed by reactions with various aromatic aldehydes. These compounds were characterized by NMR and IR spectroscopic studies, highlighting the importance of synthetic chemistry in developing new molecules with potential biological activities (Panchal & Patel, 2011).
Potential Pharmaceutical Applications
Compounds like the one often undergo evaluation for their biological activities. For example, Baviskar, Khadabadi, and Deore (2013) synthesized a new series of thiazolidin-4-one derivatives, including structures related to triazoles, and assessed their antimicrobial activities. Their study demonstrates the process of discovering new antimicrobial agents by exploring the structural activity relationships of novel synthetic compounds (Baviskar, Khadabadi, & Deore, 2013).
Material Science and Chemical Properties
Additionally, compounds with complex structures, including those related to triazoles and acetamides, are studied for their chemical properties and potential applications in materials science. Lazareva et al. (2017) investigated the interaction of N-(2-hydroxyphenyl)acetamide with methyl(organyl)dichlorosilanes, leading to the formation of silaheterocyclic compounds. Such research contributes to the understanding of heterocyclic chemistry and the development of materials with specific properties (Lazareva et al., 2017).
Propiedades
IUPAC Name |
N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-2-(3-methyl-5-oxo-1-phenyl-1,2,4-triazol-4-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O3/c1-15-23-25(17-8-3-2-4-9-17)21(27)24(15)14-20(26)22-13-19-18-10-6-5-7-16(18)11-12-28-19/h2-10,19H,11-14H2,1H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYVNAHWGRFIBGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)N1CC(=O)NCC2C3=CC=CC=C3CCO2)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-ethyl-2-(3-methoxyphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5578129.png)
![N-[1-(3-fluorophenyl)-4-(2-oxo-1,3-oxazolidin-3-yl)-1H-indazol-3-yl]cyclobutanecarboxamide](/img/structure/B5578131.png)
![3-[(1,3-benzodioxol-5-ylmethylene)amino]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5578136.png)
![3-[(3-iodo-4-methoxybenzylidene)amino]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5578137.png)
![N-[(1S*,3aS*,6aS*)-octahydropentalen-1-yl]-4-(1H-pyrazol-3-yl)benzamide](/img/structure/B5578143.png)
![4-[5-(1H-imidazol-1-ylmethyl)-2-furoyl]-1,4-oxazepan-6-ol](/img/structure/B5578147.png)
![3-[(2,3-dimethoxybenzylidene)amino]-2-methyl-4(3H)-quinazolinone](/img/structure/B5578166.png)
![N-[4-(diethylamino)-3-methylphenyl]-4-methoxybenzamide](/img/structure/B5578176.png)

![1-(2-chlorophenyl)-4-[2-(1H-pyrazol-1-yl)butanoyl]-2-piperazinone](/img/structure/B5578191.png)

![2-{[4-(difluoromethyl)-6-methyl-2-pyrimidinyl]thio}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B5578205.png)

![2-(1,1-dioxido-2H-naphtho[1,8-cd]isothiazol-2-yl)acetamide](/img/structure/B5578216.png)